

A Comparative Guide to the NMR Characterization of Boc-4-bromo-L-phenylalanine

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Compound of Interest

Compound Name: *Boc-Phe(4-Br)-OH*

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For researchers, scientists, and professionals in drug development, precise characterization of raw materials is paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Boc-4-bromo-L-phenylalanine against its parent compound, Boc-L-phenylalanine, and the unprotected L-phenylalanine. The inclusion of a para-bromo substituent on the phenyl ring of phenylalanine introduces distinct changes in the NMR spectrum, which are crucial for structural verification and purity assessment.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for L-phenylalanine, Boc-L-phenylalanine, and a representative dataset for Boc-4-bromo-L-phenylalanine. The data for Boc-4-bromo-L-phenylalanine is based on established chemical shift predictions and analysis of structurally similar compounds, providing a reliable reference for researchers.

^1H NMR Data Comparison

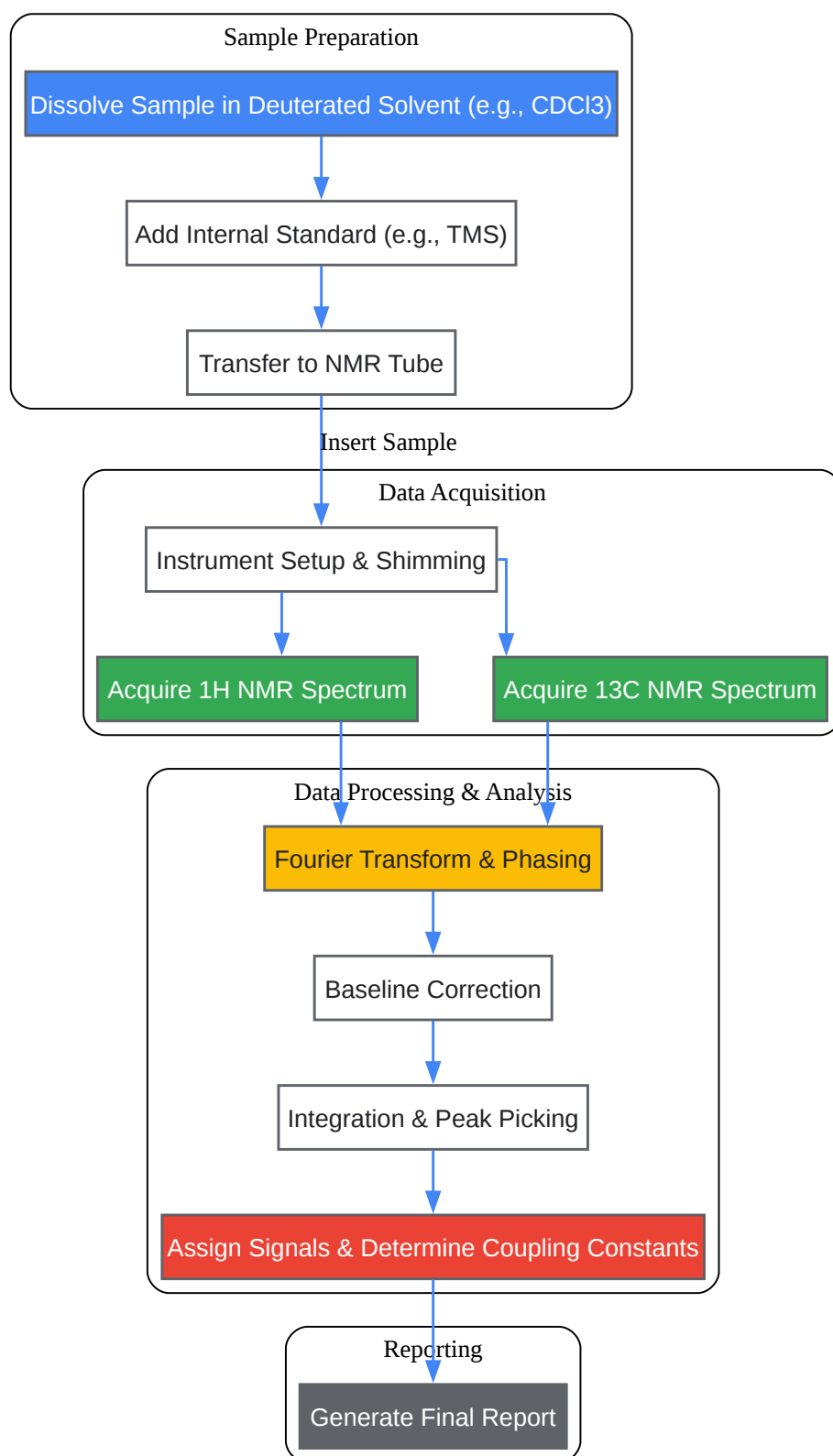
Atom	L-Phenylalanine (D ₂ O)	Boc-L-phenylalanine (CDCl ₃)	Boc-4-bromo-L-phenylalanine (CDCl ₃)
α-H	3.98 (t, 1H)	4.65 (q, 1H)	4.62 (q, 1H)
β-H	3.15 (dd, 1H), 3.30 (dd, 1H)	3.12 (m, 2H)	3.08 (m, 2H)
Aromatic H	7.30-7.45 (m, 5H)	7.25-7.35 (m, 5H)	7.08 (d, 2H), 7.42 (d, 2H)
NH	-	5.05 (d, 1H)	5.01 (d, 1H)
Boc (t-butyl)	-	1.43 (s, 9H)	1.42 (s, 9H)
COOH	-	9.8 (br s, 1H)	10.5 (br s, 1H)

¹³C NMR Data Comparison

Atom	L-Phenylalanine (D ₂ O)[1]	Boc-L-phenylalanine (CDCl ₃)	Boc-4-bromo-L-phenylalanine (CDCl ₃)
C=O (Carboxyl)	175.4	175.9	175.5
C=O (Boc)	-	155.2	155.1
C (Boc quat.)	-	80.2	80.4
CH ₃ (Boc)	-	28.3	28.3
α-C	56.5	54.4	54.2
β-C	38.0	38.2	37.9
Aromatic C1 (ipso)	137.2	136.0	135.2
Aromatic C2, C6	130.5	129.3	131.0
Aromatic C3, C5	129.4	128.6	131.8
Aromatic C4	127.8	127.1	121.5 (C-Br)

Experimental Workflow for NMR Characterization

The following diagram outlines the general workflow for the NMR characterization of a protected amino acid such as Boc-4-bromo-L-phenylalanine.



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NMR Characterization Workflow

Experimental Protocols

A general protocol for the NMR analysis of Boc-protected amino acids is provided below.^[2]

1. Sample Preparation

- Weigh approximately 5-10 mg of the Boc-protected amino acid.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
- Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several thousand).

3. Data Processing and Analysis

- Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Apply a baseline correction to obtain a flat baseline.
- Reference the spectrum to the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons for each signal.
- Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J-values) for each signal.
- Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values, and by comparison with data from similar known compounds.

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References

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- 2. benchchem.com [benchchem.com]
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